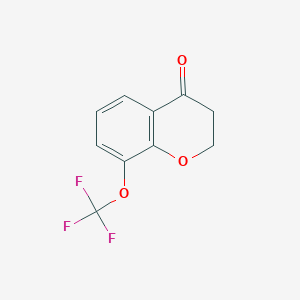

8-(Trifluoromethoxy)chroman-4-one

Description

Significance of the Chroman-4-one Scaffold in Chemical Synthesis

The chroman-4-one framework, a heterocyclic system consisting of a benzene (B151609) ring fused to a dihydropyranone ring, is a cornerstone in the field of medicinal and synthetic chemistry. nih.govnih.govrsc.org This "privileged structure" is prevalent in a vast array of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. researchgate.netresearchgate.netnih.gov Natural compounds like flavanones and isoflavanones, which are derivatives of 2-phenyl chroman-4-one and 3-phenyl chroman-4-one respectively, are known for their diverse pharmacological effects. researchgate.net

Chroman-4-one and its derivatives have demonstrated a remarkable range of biological activities, including:

Anticancer nih.govtandfonline.com

Antimicrobial and antifungal nih.govtandfonline.com

Antioxidant tandfonline.comontosight.ai

Anti-inflammatory nih.govontosight.ai

The versatility of the chroman-4-one scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its biological and physicochemical properties. gu.seacs.org Synthetic chemists have developed numerous methods to access these compounds and their derivatives, underscoring their importance as building blocks for drug discovery and development. rsc.orgresearchgate.net The structural rigidity and defined three-dimensional shape of the chroman-4-one core make it an ideal scaffold for designing molecules that can interact with specific biological targets. gu.se

Strategic Importance of Fluorinated Heterocycles in Chemical Research

The introduction of fluorine atoms or fluorine-containing groups into heterocyclic compounds is a widely employed strategy in modern medicinal chemistry. tandfonline.comtandfonline.com This is due to the unique physicochemical properties that fluorine imparts upon a molecule. The high electronegativity and small size of the fluorine atom can significantly alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comrsc.org

The incorporation of a trifluoromethoxy (-OCF₃) group, as seen in 8-(Trifluoromethoxy)chroman-4-one, is particularly advantageous. This group is known to:

Increase lipophilicity , which can enhance membrane permeability and bioavailability. rsc.org

Improve metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comtandfonline.com

Modulate the acidity or basicity of nearby functional groups, which can influence receptor binding. tandfonline.com

Consequently, fluorinated heterocycles are integral to the development of new pharmaceuticals and agrochemicals. ecampus.comnih.govnih.gov A significant number of FDA-approved drugs contain fluorine, a testament to the strategic value of this element in drug design. tandfonline.comtandfonline.commdpi.com The synthesis of these molecules, however, can be challenging, requiring specialized reagents and reaction conditions. nih.gov

Structural Context and Specificity of this compound within the Chromanone Class

This compound is a distinct member of the chromanone family, characterized by the presence of a trifluoromethoxy group at the 8-position of the aromatic ring. This specific substitution pattern is anticipated to confer a unique set of properties upon the molecule, combining the inherent biological potential of the chroman-4-one scaffold with the modulating effects of the trifluoromethoxy group.

While extensive research specifically on this compound is not widely documented in the provided search results, its chemical identity and some basic properties are known.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 8-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 890839-66-4 |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Boiling Point | 288°C at 760 mmHg |

| Physical Form | Solid |

| Purity | 97% |

Data sourced from Sigma-Aldrich sigmaaldrich.com

The strategic placement of the trifluoromethoxy group at the 8-position can influence the molecule's conformation and electronic distribution. Research on substituted chroman-4-ones has shown that modifications at the 8-position are crucial for biological activity. acs.org For instance, studies on SIRT2 inhibitors revealed that electron-withdrawing groups at the 8-position were favorable for potency. acs.org Given that the trifluoromethoxy group is strongly electron-withdrawing, this compound could be a promising candidate for further investigation in various therapeutic areas.

The synthesis of this compound would likely involve the construction of the chroman-4-one ring from a correspondingly substituted phenol (B47542), or the introduction of the trifluoromethoxy group at a later stage of the synthesis. The development of efficient synthetic routes to access this and related compounds is crucial for exploring their full potential in chemical and biological research. scispace.comnuph.edu.ua

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethoxy)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTWXGBPZHFELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 8 Trifluoromethoxy Chroman 4 One and Analogues

Detailed Investigation of Radical Cascade Annulation Mechanisms

Radical cascade annulations have emerged as a powerful tool for the construction of the chroman-4-one framework. These reactions typically involve the generation of a radical species that triggers a series of intramolecular and intermolecular events, culminating in the formation of the heterocyclic ring system.

A novel (4+2) radical annulation approach for synthesizing chroman derivatives has been developed using organo-photoredox catalysis. nih.govrsc.org This method utilizes readily available N-hydroxyphthalimide (NHPI) esters as radical precursors and electron-deficient olefins as radical acceptors under mild, visible-light-mediated conditions. nih.govrsc.orgresearchgate.net The proposed mechanism, as illustrated in various studies, initiates with the photoexcitation of an organocatalyst, such as Eosin Y, which then engages in a single-electron transfer (SET) with the NHPI ester to generate an alkyl radical. This radical then adds to an olefin to form a radical intermediate. Subsequent intramolecular cyclization onto the aromatic ring, followed by aromatization, yields the chroman product. This method is noted for its high selectivity and broad substrate scope, including the potential to introduce trifluoromethyl groups into the chroman skeleton. nih.govrsc.org

Another strategy involves a metal- and solvent-free cascade radical-induced C-N cleavage, followed by intramolecular 6-endo-dig annulation and hydrocarbonylation to produce 2-aryl-4H-chromen-4-ones. nih.gov This process is initiated by radical initiators like dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)2, which trigger a sequence of radical-induced C-N cleavage, C-O coupling, and intramolecular cyclization. nih.gov

Furthermore, the synthesis of ester-containing chroman-4-ones has been achieved through a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates under metal-free conditions. mdpi.com Preliminary studies suggest the involvement of an alkoxycarbonyl radical, generated from the decarboxylation of oxalates in the presence of (NH4)2S2O8. mdpi.com Similarly, carbamoylated chroman-4-ones can be synthesized via a decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes and oxamic acids, initiated by the generation of carbamoyl (B1232498) radicals under metal-free conditions. researchgate.net

These radical cascade reactions are often characterized by their tolerance of various functional groups and their ability to be performed under mild conditions. nih.govrsc.orgmdpi.comresearchgate.net The regioselectivity of the cyclization step is a key factor in determining the final product structure.

Insights into Cyclization Reaction Pathways

The formation of the chroman-4-one ring system often proceeds through various cyclization pathways, which can be influenced by the choice of reagents and reaction conditions.

One common route is the intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles. researchgate.net This reaction is typically acid-catalyzed, with a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) being particularly effective in promoting the cyclization to afford 4-chromanones in good yields. researchgate.net

Another important pathway is the intramolecular oxa-Michael addition. For instance, the reaction of alkynyl o-quinone methides can proceed through a sequence of 1,4-conjugate addition of water, alkyne-allene isomerization, and subsequent intramolecular oxa-Michael addition to yield flavanones. organic-chemistry.org

The synthesis of 2-aryl-4H-chromen-4-ones can also be achieved through the regioselective 6-endo-dig cyclization of ortho-hydroxyphenyl propargylic alcohols or ortho-hydroxyphenyl alkynones. nih.gov Additionally, intramolecular annulation of 2-alkoxyphenylacetophenones and 2'-hydroxychalcones via C–O bond formation are established methods for synthesizing these compounds. nih.gov

In the synthesis of flavones, a key step can be the acid-catalyzed cyclization of a diketo intermediate, which is formed via a Baker-Venkataraman rearrangement of an esterified 2'-hydroxyacetophenone. acs.org

The following table summarizes various cyclization strategies for the synthesis of chromanone derivatives:

| Starting Material(s) | Key Reaction Type | Reagents/Conditions | Product Type |

| 3-Aryloxypropanenitriles | Intramolecular Houben-Hoesch | Trifluoromethanesulfonic acid (TfOH), Trifluoroacetic acid (TFA) | 4-Chromanones |

| Alkynyl o-quinone methides | Intramolecular oxa-Michael addition | DBU | Flavanones |

| ortho-Hydroxyphenyl propargylic alcohols / ortho-Hydroxyphenyl alkynones | 6-endo-dig cyclization | Not specified | 2-Aryl-4H-chromen-4-ones |

| 2-Alkoxyphenylacetophenones / 2'-Hydroxychalcones | Intramolecular annulation (C-O bond formation) | Not specified | 2-Aryl-4H-chromen-4-ones |

| Esterified 2'-hydroxyacetophenone | Acid-catalyzed cyclization (following Baker-Venkataraman rearrangement) | Acid | Flavones |

This table provides a simplified overview of various cyclization strategies and the general types of reagents used.

Mechanistic Aspects of Catalytic Systems (Organo- and Transition Metal)

Both organocatalysts and transition metal catalysts play a significant role in the synthesis of chroman-4-ones and their analogues, often influencing the reaction mechanism and stereoselectivity.

Organocatalysis:

Organo-photoredox catalysis, as mentioned earlier, is a powerful strategy for initiating radical cascade annulations. nih.govrsc.org Catalysts like Eosin Y, upon photoexcitation, can facilitate single-electron transfer processes to generate the necessary radical intermediates from stable precursors. nih.govrsc.orgresearchgate.net

N-Heterocyclic carbenes (NHCs) have been employed to catalyze the intramolecular nucleophilic substitution to yield benzopyrones. organic-chemistry.org They are also effective in catalyzing highly enantioselective annulation reactions to produce fluoroalkylated benzopyranones with all-carbon quaternary stereocenters. organic-chemistry.org The intramolecular Stetter reaction, catalyzed by chiral triazolium salts, provides an efficient route to enantiomerically enriched chroman-4-ones. organic-chemistry.org

Transition Metal Catalysis:

Palladium catalysts are widely used in the synthesis of chromanone derivatives. For instance, a palladium-catalyzed dehydrogenation of chromanones followed by arylation with arylboronic acids provides a route to flavanones. organic-chemistry.org Palladium-catalyzed intramolecular acylation and oxidative cyclization are also employed in the synthesis of 2-aryl-4H-chromen-4-ones. nih.gov

Borane catalysts, generated in situ, can facilitate the hydrosilylation of chromones and flavones to afford chromanones and flavanones in high yields. organic-chemistry.org

The choice of catalyst can be critical. For example, in the synthesis of chromone (B188151) rings, triflic anhydride (B1165640) has been used as a catalyst for the ring closure, although its high cost can be a limitation. ijrpc.com

The following table highlights some catalytic systems used in chromanone synthesis:

| Catalyst Type | Specific Catalyst/System | Reaction Type |

| Organo-photocatalyst | Eosin Y | Radical Cascade Annulation |

| N-Heterocyclic Carbene (NHC) | Chiral triazolium salts | Intramolecular Stetter Reaction, Annulation |

| Palladium Catalyst | Not specified | Dehydrogenation/Arylation, Intramolecular Acylation, Oxidative Cyclization |

| Borane Catalyst | In situ generated from HB(C6F5)2 | Hydrosilylation |

| Acid Catalyst | Triflic anhydride, Polyphosphoric acid | Ring Closure/Cyclization |

This table summarizes various catalysts and their applications in the synthesis of chromanone frameworks.

Role of Intermediates and Transition States in Reaction Progress

The progress of reactions leading to chroman-4-ones is governed by the formation of intermediates and the energy of transition states. organicchemistrytutor.comyoutube.comyoutube.com An intermediate is a relatively stable species that exists in a local energy minimum along the reaction coordinate, while a transition state represents the highest energy point between reactants, intermediates, or products and is not isolable. organicchemistrytutor.comyoutube.comyoutube.com

In radical cascade annulations, key intermediates include the initial alkyl radical, the subsequent radical adduct formed after addition to an olefin, and the cyclized radical intermediate prior to aromatization. nih.gov For instance, in the radical-induced synthesis of 2-aryl-4H-chromen-4-ones, the proposed mechanism involves a sequence of intermediates arising from C-N cleavage, C-O coupling, and intramolecular cyclization. nih.gov

In the iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones, the proposed mechanism proceeds through several intermediates. mdpi.com The reaction starts with a Michael addition to form an initial adduct, which then undergoes tautomerization and subsequent iodination to form an iodinated intermediate. mdpi.com An intramolecular nucleophilic substitution of this intermediate then leads to the final spirocyclic product. mdpi.com

Chemical Reactivity, Transformations, and Derivatization of 8 Trifluoromethoxy Chroman 4 One

Reactivity of the Chroman-4-one Ring System

The chroman-4-one scaffold is a privileged structure in drug discovery, and its reactivity is well-documented. The reactivity of 8-(trifluoromethoxy)chroman-4-one is largely dictated by the interplay of the functionalities within its bicyclic structure: the aromatic ring, the pyranone ring, and the activating or deactivating nature of its substituents.

The carbonyl group at the C4-position is a key site for nucleophilic attack. Reactions such as reduction with agents like sodium borohydride (B1222165) can convert the ketone into a secondary alcohol, yielding the corresponding 8-(trifluoromethoxy)chroman-4-ol. acs.org This alcohol can then undergo further reactions, such as dehydration to form a chromene. The α-protons at the C3-position can be removed by a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at this position.

The aromatic ring of the chroman-4-one system can undergo electrophilic substitution reactions. The position of these substitutions is directed by the combined electronic effects of the ether oxygen of the pyranone ring and the trifluoromethoxy group at C8. The trifluoromethoxy group is known to be strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivating effect is a crucial consideration in planning synthetic transformations.

Studies on related substituted chroman-4-ones have shown that the presence of electron-withdrawing groups can significantly influence the biological activity of the resulting derivatives. acs.org For instance, in a series of substituted chroman-4-ones evaluated as SIRT2 inhibitors, compounds with larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for activity. acs.org

Modifications and Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its high stability, which presents both advantages and challenges in synthetic chemistry. Its stability is a desirable trait in the final target molecules for medicinal chemistry applications, as it is often resistant to metabolic degradation. However, this same stability makes direct chemical modification of the -OCF3 group itself a difficult task.

The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, and the group as a whole is a poor leaving group. Consequently, reactions that involve the cleavage of the C-O or C-F bonds of the trifluoromethoxy group on an aromatic ring are rare and typically require harsh reaction conditions that may not be compatible with the rest of the chroman-4-one structure. Therefore, in the context of derivatizing this compound, the trifluoromethoxy group is generally considered a stable spectator substituent that modulates the reactivity of the rest of the molecule rather than participating directly in reactions.

Synthesis of Advanced Chromanone Derivatives from this compound

The this compound scaffold serves as a valuable starting material for the synthesis of more complex and potentially bioactive molecules. The reactivity of the chroman-4-one ring system allows for a variety of derivatization strategies.

One common approach is the functionalization at the C3-position via an enolate intermediate. This can be achieved by reacting the chromanone with a base followed by an electrophile. For example, bromination at the C3-position can be accomplished using agents like N-bromosuccinimide. The resulting 3-bromo-8-(trifluoromethoxy)chroman-4-one can then be used as a precursor for further modifications, such as elimination reactions to introduce a double bond and form the corresponding chromone (B188151), or substitution reactions with various nucleophiles. acs.org

Another key reaction is the aldol (B89426) condensation at the C3-position. Reaction of this compound with aldehydes or ketones in the presence of a base can lead to the formation of 3-substituted derivatives. This method has been successfully employed for the synthesis of a variety of chromanone derivatives with diverse substituents. acs.org

Furthermore, the carbonyl group at C4 can be converted into other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine (B1172632), or into a hydrazone by reaction with hydrazine (B178648) derivatives. These derivatives can then undergo further transformations or be evaluated for their own biological activities.

The synthesis of a series of substituted chromone and chroman-4-one derivatives has been efficiently achieved in a one-step procedure involving a base-mediated aldol condensation under microwave irradiation, highlighting a modern synthetic approach to these scaffolds. acs.org

Structure-Reactivity Relationships within Functionalized Chromanones

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For functionalized chromanones, including this compound, the nature and position of substituents have a profound impact on their reactivity and, by extension, their biological properties.

The trifluoromethoxy group at the 8-position exerts a strong electron-withdrawing effect through both induction and resonance. This electronic influence affects the reactivity of the entire molecule. For instance, the acidity of the α-protons at the C3-position is increased, making enolate formation more facile. Conversely, the electron density of the aromatic ring is reduced, making it less susceptible to electrophilic attack.

In studies of related chromanone derivatives, it has been observed that the electronic nature of the substituents on the aromatic ring can dramatically alter biological activity. acs.org For example, electron-poor chroman-4-ones have been found to be generally more potent inhibitors of certain enzymes than their electron-rich counterparts. acs.org This suggests that the electron-withdrawing nature of the 8-trifluoromethoxy group in the target compound is a key feature that can be exploited in the design of new bioactive molecules.

The steric bulk of substituents also plays a critical role. While the trifluoromethoxy group is not exceptionally large, its presence can influence the approach of reagents to the neighboring positions on the aromatic ring and the pyranone ring, potentially affecting the regioselectivity of certain reactions.

Theoretical and Computational Chemistry Studies on Chromanone Systems

Applications of Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organic reactions involving chromanone systems. mdpi.comumn.edu DFT calculations allow researchers to map out potential energy surfaces, identify transition states, and determine the feasibility of various reaction pathways. mdpi.compku.edu.cn This is particularly useful in understanding cycloaddition reactions and other transformations that chromanones can undergo. mdpi.com

For instance, DFT studies can predict whether a reaction will proceed through a concerted or a stepwise mechanism. pku.edu.cn In the context of chromanones, this could involve analyzing the formation of the heterocyclic ring or subsequent reactions at various positions. The accuracy of DFT methods, when combined with an appropriate basis set, provides reliable predictions of activation energies and reaction kinetics. chemrxiv.orgnih.gov

Furthermore, DFT can be employed to understand the influence of substituents on the reaction mechanism. For a compound like 8-(Trifluoromethoxy)chroman-4-one, DFT could model how the electron-withdrawing trifluoromethoxy group affects the electron density distribution across the chromanone scaffold, thereby influencing its reactivity in different chemical transformations. Analysis of partial atomic charges derived from DFT calculations can explain rate enhancements or changes in regioselectivity due to specific substituents. umn.edu

| DFT Functional | Basis Set | Application in Reaction Mechanism Analysis |

|---|---|---|

| M06-2X | Def2TZVP | Investigation of stepwise versus concerted cycloaddition pathways. mdpi.com |

| B3LYP | 6-311++G(d,p) | Analysis of substituent effects on reaction rates and regioselectivity. |

| ωB97X-D | cc-pVTZ | Calculation of activation energies and transition state geometries. |

Molecular Dynamics and Conformational Analysis of Chromanones

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational flexibility and dynamics of molecules like chromanones in different environments. nih.govchemrxiv.org MD simulations provide a detailed, time-resolved picture of molecular motion, allowing for the exploration of the potential energy landscape and the identification of stable conformers. nih.govyoutube.com

For the chroman-4-one scaffold, the pucker of the dihydropyrone ring is a key conformational feature. MD simulations can reveal the preferred conformations of this ring and the energy barriers between them. This information is critical as the conformation of the molecule can significantly impact its biological activity and interaction with other molecules.

The presence of a substituent at the 8-position, such as the trifluoromethoxy group, can influence the conformational preferences of the chromanone ring system. MD simulations can be used to investigate how this substituent affects the puckering of the heterocyclic ring and the orientation of the substituent itself. These simulations can also be performed in explicit solvent to understand the role of solvent-solute interactions on the conformational equilibrium. nih.gov

| Simulation Parameter | Typical Value/Condition | Information Gained |

|---|---|---|

| Simulation Time | 10-100 ns | Exploration of conformational space and long-timescale dynamics. |

| Temperature | 300 K | Simulation of physiological conditions. nih.gov |

| Force Field | AMBER, CHARMM | Accurate representation of interatomic potentials. |

| Solvent Model | Explicit (e.g., TIP3P water) | Inclusion of solvent effects on conformation. nih.gov |

Prediction of Reactivity and Selectivity through Computational Models

Computational models are increasingly used to predict the reactivity and selectivity of organic reactions, offering a powerful alternative to purely experimental approaches. rsc.orgnih.govnih.gov For chromanone systems, these models can forecast the outcome of reactions, guiding synthetic efforts and enabling the rational design of new derivatives. rsc.org

Machine learning and deep learning models, trained on large datasets of chemical reactions, have shown remarkable accuracy in predicting reaction yields and stereoselectivity. nih.govnih.gov These models can learn complex relationships between the structure of a chromanone derivative and its reactivity in a given transformation. nih.gov

In the case of this compound, computational models could be used to predict its reactivity in various synthetic transformations, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the benzene (B151609) ring. By featurizing the molecule with descriptors that capture its electronic and steric properties, these models can make quantitative predictions about reaction outcomes. nih.gov This predictive capability accelerates the discovery of new synthetic routes and the optimization of reaction conditions. mit.edu

Electronic Structure Analysis of Fluorinated Chromanone Scaffolds

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group in this compound, can profoundly alter the electronic structure of the chromanone scaffold. mdpi.com Computational methods provide a means to analyze these electronic effects in detail.

Quantum chemical calculations can be used to determine various electronic properties, such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis. d-nb.inforesearchgate.net The MEP map reveals the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity. d-nb.inforesearchgate.net

For a fluorinated chromanone, the strong electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of the HOMO and LUMO, affecting the molecule's electronic absorption spectra and its susceptibility to nucleophilic or electrophilic attack. mdpi.com NBO analysis can provide a detailed picture of the bonding and charge distribution within the molecule, quantifying the extent of electron donation or withdrawal by the substituent. researchgate.net This detailed electronic structure information is invaluable for understanding the physicochemical properties and biological activity of fluorinated chromanones. d-nb.inforesearchgate.net

| Computational Method | Calculated Property | Significance for Fluorinated Chromanones |

|---|---|---|

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. d-nb.inforesearchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Predicts UV-Vis absorption maxima. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges and Orbital Interactions | Quantifies the electronic effect of the trifluoromethoxy group. researchgate.net |

Role of 8 Trifluoromethoxy Chroman 4 One As a Versatile Building Block in Complex Molecular Architectures

Precursor in Multistep Organic Synthesis

8-(Trifluoromethoxy)chroman-4-one serves as an excellent starting point for the synthesis of complex molecular architectures due to its inherent reactivity at multiple sites. The chromanone skeleton provides a rigid framework that can be systematically functionalized.

Detailed Research Findings:

The synthetic utility of the chroman-4-one core is well-documented. The carbonyl group at the C-4 position is a primary site for transformations. It can readily participate in reactions such as aldol (B89426) condensations with various aldehydes, a method used to introduce substituents at the C-3 position. nih.govacs.org This reaction first forms a 3-benzylidenechroman-4-one, which can then undergo further modifications.

Another key reactive site is the methylene (B1212753) group (C-3) adjacent to the carbonyl. This position can be functionalized through various modern synthetic methods. For instance, photocatalytic strategies have been developed for the acylarylation of alkenes to produce 3-substituted chroman-4-ones, demonstrating a sophisticated method for C-C bond formation at this position. frontiersin.org

The trifluoromethoxy group at the C-8 position is a strong electron-withdrawing group. This electronic influence can modulate the reactivity of the entire molecule, including the acidity of the C-3 protons and the susceptibility of the aromatic ring to further substitution. This makes this compound a unique precursor, where the -OCF3 group not only imparts desirable properties to the final product but also influences the synthetic pathway.

The table below illustrates potential transformations using this compound as a precursor.

| Starting Material | Reagent/Reaction Type | Product | Significance |

| This compound | Aromatic Aldehyde, Base (Aldol Condensation) | 3-Benzylidene-8-(trifluoromethoxy)chroman-4-one | Introduction of a versatile exocyclic double bond for further functionalization. |

| This compound | NaBH4 (Reduction) | 8-(Trifluoromethoxy)chroman-4-ol | Conversion of the ketone to a secondary alcohol, a key functional group for ether or ester formation. |

| This compound | o-(Allyloxy)arylaldehydes, Photocatalysis | 3-Acyl-3-arylmethyl-8-(trifluoromethoxy)chroman-4-one | Advanced C-C bond formation to build highly complex and functionalized cores. rsc.orgfrontiersin.org |

Intermediate for the Synthesis of Diverse Heterocyclic Frameworks

The chroman-4-one ring system is not only a target scaffold but also a valuable intermediate that can be transformed into other heterocyclic structures. This compound can be strategically employed to generate novel, fluorine-containing polycyclic and spirocyclic compounds.

Detailed Research Findings:

The carbonyl group of the chromanone is a key handle for ring transformation reactions. Condensation with binucleophiles is a classic and effective strategy. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazole-fused chromans.

Furthermore, derivatives of chroman-4-ones are excellent substrates for asymmetric domino reactions. For instance, benzylidenechroman-4-ones (readily prepared from chroman-4-ones as described in section 6.1) can react with 2-mercaptobenzaldehydes in the presence of a suitable catalyst to construct complex spiro chromanone–thiochroman frameworks with high enantioselectivity. rsc.org The application of this methodology to an 8-(trifluoromethoxy) substituted substrate would provide access to a new class of chiral, fluorinated spiro-heterocycles. This highlights the role of the initial building block in dictating the substitution pattern of the final complex product.

The following table outlines the synthesis of different heterocyclic frameworks starting from this compound.

| Intermediate | Reagent | Resulting Heterocyclic Framework |

| This compound | Hydrazine (H₂NNH₂) | Chromano[4,3-c]pyrazole |

| This compound | Hydroxylamine (H₂NOH) | Chromano[4,3-c]isoxazole |

| 3-Benzylidene-8-(trifluoromethoxy)chroman-4-one | 2-Mercaptobenzaldehyde | Spiro[chroman-3,2'-thiochroman] |

Development of New Synthetic Strategies Utilizing this compound

The unique combination of a reactive chromanone core and an electron-withdrawing trifluoromethoxy group makes this compound an ideal substrate for the development of novel synthetic methodologies. uchicago.eduuchicago.edu Research in organofluorine chemistry continuously seeks new ways to incorporate fluorine-containing motifs into complex molecules, and the use of pre-fluorinated building blocks is a cornerstone of this effort. cas.cnspringernature.com

Detailed Research Findings:

Modern synthetic strategies are increasingly focused on efficiency and novel reactivity. The development of photocatalytic radical-initiated cascade cyclizations to form the chroman-4-one ring itself is a testament to this trend. frontiersin.org Extending this logic, this compound can serve as a platform to explore new transformations that leverage the electronic properties of the -OCF3 group.

For example, the electron-poor nature of the aromatic ring in this compound could make it a suitable candidate for nucleophilic aromatic substitution (SNAAr) reactions under specific conditions, a transformation less common for electron-rich chromanones. Furthermore, the development of late-stage functionalization techniques could target the C-H bonds of the aromatic ring, with the -OCF3 group acting as a directing group to control regioselectivity.

The pursuit of new synthetic strategies is vital for expanding the toolkit available to chemists for constructing architecturally complex molecules. nih.govnih.gov Using well-defined, functionalized building blocks like this compound is central to this endeavor, allowing for the rapid assembly of molecular diversity.

| Compound | Potential Synthetic Strategy | Rationale |

| This compound | Transition-Metal Catalyzed C-H Functionalization | The trifluoromethoxy group can act as a directing group to enable regioselective introduction of new substituents on the aromatic ring. |

| This compound | Asymmetric Catalysis | Development of new chiral catalysts for the enantioselective functionalization of the C-3 position, influenced by the electronic nature of the remote -OCF3 group. |

| This compound | Photoredox-Mediated Reactions | Exploration of novel radical-based transformations where the redox properties of the molecule are tuned by the trifluoromethoxy substituent. rsc.org |

Conclusion and Future Directions in the Chemical Research of 8 Trifluoromethoxy Chroman 4 One

Current Challenges and Opportunities in Synthesis and Chemical Transformation

The synthesis and subsequent chemical manipulation of 8-(trifluoromethoxy)chroman-4-one are accompanied by a distinct set of challenges and opportunities, primarily stemming from the properties of the trifluoromethoxy group and the chromanone core.

Current Challenges:

Precursor Synthesis: A primary obstacle is the synthesis of the key intermediate, 2-hydroxy-3-(trifluoromethoxy)acetophenone. The introduction of a trifluoromethoxy group onto a phenolic ring is a non-trivial synthetic step, often requiring harsh conditions or specialized, expensive reagents that are not as straightforward as those for trifluoromethylation.

Regioselectivity: Achieving specific regiocontrol during the formation of the chromanone ring is a common challenge in chromanone synthesis. ijrar.org Standard methods like the Simonis condensation of a substituted phenol (B47542) with a β-ketoester can sometimes yield isomeric products. ijrar.org Ensuring the cyclization exclusively produces the 8-substituted isomer requires careful selection of starting materials and reaction conditions.

Inertness of the -OCF3 Group: While the stability of the C-F bond is often advantageous, the inertness of the trifluoromethoxy group limits its utility as a synthetic handle for further molecular diversification. dovepress.com Transformations that selectively target other positions on the molecule without disturbing the -OCF3 group are necessary.

Ring-Cleavage Reactions: The chromanone skeleton can be susceptible to ring-opening under certain basic or nucleophilic conditions, a reaction that can compete with desired transformations at the C2 or C3 positions. nih.gov The electron-withdrawing nature of the 8-trifluoromethoxy group could potentially influence the stability of the heterocyclic ring.

Opportunities:

Modern Fluorination Techniques: The development of novel reagents and methods for trifluoromethoxylation presents a significant opportunity. For instance, new electrophilic or nucleophilic trifluoromethoxylating agents could simplify the synthesis of the required phenolic precursor. sioc-journal.cn

Catalytic Cyclization Methods: Exploring modern transition-metal-catalyzed or organocatalyzed intramolecular cyclization strategies could offer milder and more regioselective routes to the chromanone ring system compared to classical acid-catalyzed methods. rsc.org

Late-Stage Functionalization: An exciting opportunity lies in the application of late-stage functionalization (LSF). Developing C-H activation methods to introduce other substituents onto the aromatic or heterocyclic part of a pre-formed this compound molecule would provide rapid access to a library of derivatives. rsc.orgrsc.org

| Challenge | Description | Potential Opportunity |

| Precursor Availability | Difficulty in synthesizing 2-hydroxy-3-(trifluoromethoxy)acetophenone. | Development and application of new trifluoromethoxylation reagents. sioc-journal.cn |

| Regioselectivity | Potential for forming undesired isomers during ring cyclization. | Use of modern catalytic methods for higher cyclization selectivity. rsc.org |

| -OCF3 Group Inertness | The trifluoromethoxy group is not easily modified. | Focus on C-H functionalization at other sites of the molecule. rsc.orgrsc.org |

| Ring Instability | Chromanone ring can open under certain reaction conditions. nih.gov | Investigation of reaction conditions that preserve the heterocyclic core. |

Emerging Trends in Fluorinated Organic Chemistry Applicable to Chromanones

The broader field of organofluorine chemistry is rapidly evolving, with several emerging trends holding significant promise for the synthesis and study of fluorinated chromanones like the title compound. dovepress.com

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. nih.gov This approach could be applied to the fluorination or trifluoromethoxylation of chromanone precursors or for the late-stage functionalization of the chromanone scaffold itself.

Chemoenzymatic Synthesis: The use of enzymes in synthesis offers unparalleled selectivity. While still a nascent area for fluorinated compounds, engineering enzymes for specific fluorination or for asymmetric synthesis of chiral fluorinated chromanones could provide access to enantiopure compounds. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature and time, which is particularly beneficial for hazardous or highly exothermic reactions sometimes encountered in fluorination chemistry. This technology could enable safer and more scalable syntheses of this compound and its derivatives.

Direct C-H Fluorination/Trifluoromethoxylation: Perhaps the most impactful trend is the ongoing development of methods for the direct replacement of C-H bonds with fluorine or fluoroalkyl groups. rsc.orgrsc.org A future synthetic route might involve the direct C(sp²)-H trifluoromethoxylation of chroman-4-one, which would represent a highly atom-economical approach. Although challenging, progress in palladium-catalyzed C-H functionalization suggests this may become feasible. dovepress.com

| Trend | Potential Application to Chromanones | Reference |

| Photoredox Catalysis | Mild conditions for fluorination and C-H functionalization. | nih.gov |

| Chemoenzymatic Synthesis | Asymmetric synthesis of chiral fluorinated chromanones. | nih.gov |

| Flow Chemistry | Safer, scalable, and more controlled synthesis. | N/A |

| Direct C-H Functionalization | Atom-economical, late-stage introduction of the -OCF3 group. | dovepress.comrsc.orgrsc.org |

Perspectives for Fundamental Research on Chromanone Reactivity

The unique electronic properties of the trifluoromethoxy group—being strongly electron-withdrawing through induction and a weak π-donor, coupled with high lipophilicity—suggest that this compound will exhibit distinct reactivity compared to its non-fluorinated or differently substituted counterparts. researchgate.net

Future fundamental research could productively focus on several areas:

Modulation of Carbonyl Reactivity: A key research question is how the 8-OCF3 group influences the electrophilicity of the C4-carbonyl. Quantitative studies of its reactivity towards a range of nucleophiles (e.g., in Grignard reactions, reductions, or Wittig-type reactions) compared to unsubstituted chroman-4-one or 8-methylchroman-4-one (B1313701) would provide valuable insight into the electronic effects transmitted through the benzene (B151609) ring.

Reactivity of the C2-C3 Moiety: The reactivity of the α,β-unsaturated system within the pyranone ring is of great interest. Research should investigate how the 8-OCF3 group affects the susceptibility of the C2 position to Michael addition and the C3 position to functionalization. Domino reactions, which are well-documented for other chromones, could show altered pathways or selectivities with this substrate. nih.gov

Acidity of C-H Bonds: The electron-withdrawing nature of the substituent is expected to increase the acidity of the C-H bonds on the aromatic ring and potentially the C-H bonds at the C2 and C3 positions. Experimental and computational studies to determine the pKa values of these protons would be highly informative for designing subsequent chemical transformations, such as selective deprotonation-functionalization sequences.

Conformational Analysis: The trifluoromethoxy group can adopt specific conformations relative to the aromatic ring, which may influence intermolecular interactions. researchgate.net Detailed NMR studies (e.g., NOE experiments) and computational modeling could elucidate the preferred conformation of this compound and how this might affect its interaction with catalysts, reagents, or biological targets. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.